A Technical Guide to tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
A Technical Guide to tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, with CAS Number 350684-49-0, is a bifunctional organic compound widely utilized as a key intermediate in medicinal chemistry and drug discovery.[1] Its structure features a piperazine ring, a common scaffold in many pharmaceuticals, functionalized with two key groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a 4-aminobenzoyl group on the other.
The Boc group is a stable yet readily cleavable protecting group, allowing for selective reactions at the other nitrogen atom. The 4-aminobenzoyl moiety provides a reactive handle—the aniline-type primary amine—which serves as a crucial point for chemical elaboration. This strategic arrangement makes the molecule an ideal building block for creating diverse chemical libraries for high-throughput screening, enabling the synthesis of novel therapeutic agents.[2][3] Its utility is demonstrated in the synthesis of inhibitors for various biological targets, where the piperazine core often serves to improve physicochemical properties like solubility and cell permeability.
Physicochemical and Structural Properties
The fundamental properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are summarized below. These data are critical for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 350684-49-0 | [1][4] |
| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |
| Molecular Weight | 305.38 g/mol | [4] |
| IUPAC Name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | [1][4] |
| Physical Form | Solid | [4] |
| Melting Point | 159 - 160 °C | [4] |
| InChI Key | PCJKGZGOTDJFBX-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | [1] |
| Purity (Typical) | ≥95% | [4] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is typically achieved via a two-step process starting from commercially available reagents. The general workflow involves an initial amide coupling reaction followed by the reduction of a nitro group.
Protocol 1: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
This protocol details the synthesis from 1-Boc-piperazine and 4-nitrobenzoyl chloride, followed by nitro group reduction.
Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (Intermediate)
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperazine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq.), to the solution. Cool the mixture to 0 °C using an ice bath.
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Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid intermediate can be purified by recrystallization from a solvent system like ethyl acetate/hexanes.
Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (Final Product)
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Setup: Dissolve the intermediate from Step 1 in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
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Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol% Pd), to the solution.
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Reduction: The reduction of the nitro group can be achieved via two common methods:
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Method A (Catalytic Hydrogenation): Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously for 4-8 hours at room temperature.[5][6]
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Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (NH₄HCO₂) or cyclohexene in excess and heat the mixture to reflux (40-60 °C) for 2-4 hours.
-
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, typically as a solid. Further purification can be performed by column chromatography if necessary.
Applications in Drug Discovery
The title compound is not typically a final drug but rather a versatile building block. Its structure allows for easy incorporation into larger molecules, making it a valuable starting point for generating novel chemical entities. The primary amine serves as a nucleophile or a diazotization substrate for a wide range of chemical transformations, including:
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Amide and sulfonamide bond formation
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Reductive amination
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Urea and thiourea formation
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Buchwald-Hartwig or Ullmann coupling reactions
This versatility allows medicinal chemists to systematically explore the chemical space around a core scaffold, a fundamental process in lead optimization.
The strategic importance of analogous piperazine intermediates is highlighted by their use in the synthesis of approved drugs. For instance, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a structurally related building block, is a key intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.[6] This underscores the value of such scaffolds in generating potent and selective therapeutic agents.
References
- 1. Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 4. tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | 350684-49-0 [sigmaaldrich.com]
- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
